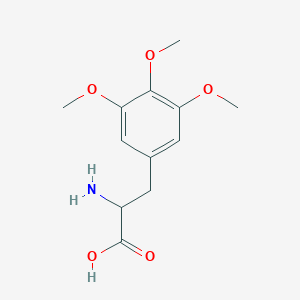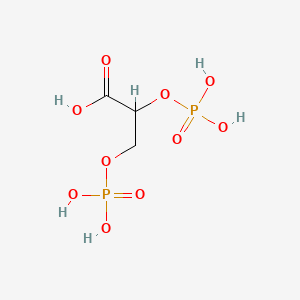![molecular formula C27H25N5O5 B093687 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- CAS No. 15773-36-1](/img/structure/B93687.png)
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Acid Red 52, and it is commonly used as a dye in the textile industry. However, its potential applications extend far beyond the textile industry, and it has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
生化和生理效应
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and induce oxidative stress. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids and as a pH indicator in biochemical assays.
实验室实验的优点和局限性
One of the main advantages of using 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of proteins and nucleic acids. It is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
合成方法
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- can be achieved through several methods. One of the most commonly used methods is the diazotization reaction, which involves the conversion of an amine group into a diazonium ion. The diazonium ion is then coupled with a coupling agent to produce the desired compound. Another method involves the condensation of 2-naphthol with 4-aminoazobenzene followed by diazotization and coupling.
科学研究应用
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- has been extensively studied for its potential applications in various fields. In the field of biotechnology, it has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a pH indicator in biochemical assays. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
CAS 编号 |
15773-36-1 |
|---|---|
产品名称 |
2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy- |
分子式 |
C27H25N5O5 |
分子量 |
499.5 g/mol |
IUPAC 名称 |
4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H25N5O5/c33-15-13-32(14-16-34)22-11-9-21(10-12-22)29-28-19-5-7-20(8-6-19)30-31-25-23-4-2-1-3-18(23)17-24(26(25)35)27(36)37/h1-12,17,33-35H,13-16H2,(H,36,37) |
InChI 键 |
MGGBSIKFUGTNBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CCO)CCO)O)C(=O)O |
其他 CAS 编号 |
15773-36-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



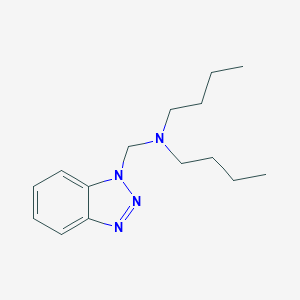
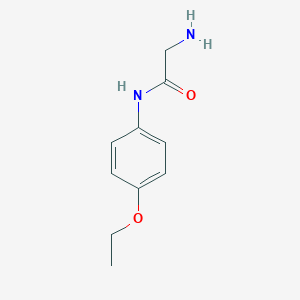
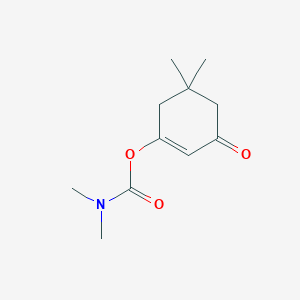
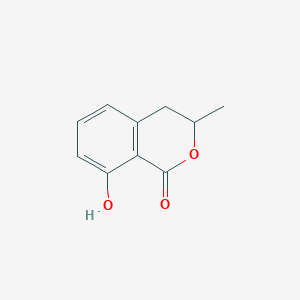
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
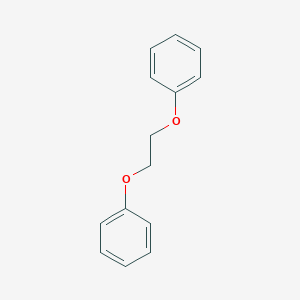
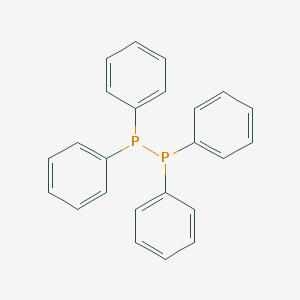
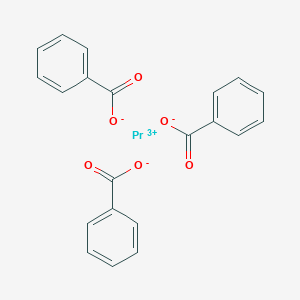
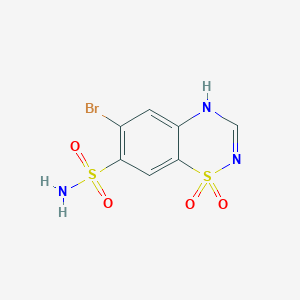
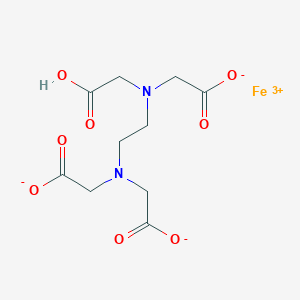
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
